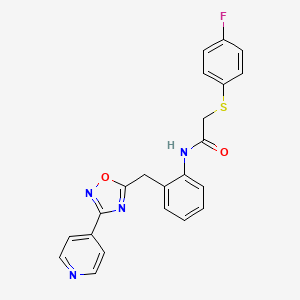
2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, thioether, pyridine, and oxadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Thioether formation:
Acetamide linkage: The final step involves coupling the oxadiazole and thioether intermediates with an acetamide group, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling reagents: EDCI, DCC.
Major Products
Sulfoxides and sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
科学研究应用
2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and oxadiazole groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-((4-chlorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-((4-bromophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can impart unique properties such as increased metabolic stability and enhanced binding interactions due to the electronegativity of fluorine.
生物活性
The compound 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a derivative of the 1,3,4-oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Antimicrobial Activity
- General Findings : Compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives with pyridine moieties demonstrate strong activity against various bacterial strains including E. coli, S. aureus, and M. tuberculosis .
- Specific Case Studies :
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1 | 1.56 | Antibacterial |
| 2 | 8 | Antitubercular |
| 3 | <0.01 | Antifungal |
Anticancer Activity
- Mechanism of Action : The anticancer potential of oxadiazole derivatives is attributed to their ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are crucial in cancer cell proliferation and survival .
- Research Findings :
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10 | Doxorubicin |
| HeLa | 15 | Cisplatin |
Anti-inflammatory Activity
- Inhibitory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha. Dual inhibition of p38 MAPK and PDE4 pathways has been observed in related compounds, suggesting potential therapeutic applications in inflammatory diseases .
- Experimental Evidence :
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c23-17-5-7-18(8-6-17)30-14-20(28)25-19-4-2-1-3-16(19)13-21-26-22(27-29-21)15-9-11-24-12-10-15/h1-12H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCELYSDVDIXKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














